molecular formula C9H17N3O3Si B1456863 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole CAS No. 1313520-83-0

3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Cat. No. B1456863
M. Wt: 243.33 g/mol
InChI Key: WTWKGNPLTIGCIV-UHFFFAOYSA-N
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Description

“3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1313520-83-0 . It has a molecular weight of 243.34 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a nitro group (aromatic), an ether (aliphatic), and a trimethylsilyl group . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, and 5 aromatic bonds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.34 . The shipping temperature is room temperature .

Scientific Research Applications

Synthesis and Reactivity

Pyrazole derivatives, including nitropyrazoles, have been extensively studied for their synthesis and reactivity. For instance, Dalinger et al. (2013) demonstrated the synthesis of trinitropyrazole and its derivatives, highlighting the reactivity of these compounds towards various nucleophiles, which is crucial for further functionalization and application in material science (Dalinger et al., 2013). Similarly, Ulbrich et al. (2015) described the synthesis and structural characterization of Ni(II) complexes with pyrazolyl-ether-imidazolium ligands, demonstrating the application of pyrazole derivatives in catalysis and material science (Ulbrich et al., 2015).

Structural Characterization and Material Properties

X-ray crystallography and spectroscopic methods have been employed to elucidate the structures of pyrazole derivatives, revealing the impact of substituents on molecular geometry and interactions. For example, Portilla et al. (2007) studied the hydrogen-bonded structures of methyl pyrazolyl amino and nitro derivatives, providing insights into the structural basis for their reactivity and potential applications in material design (Portilla et al., 2007).

Potential Applications in Energetic Materials and Pharmaceuticals

Research into nitropyrazole compounds has implications for the development of high-energy materials and pharmaceuticals. Dalinger et al. (2016) synthesized nitropyrazoles with potential as energetic materials, demonstrating the role of pyrazole derivatives in creating compounds with high density and energy content (Dalinger et al., 2016). Furthermore, Volkova et al. (2021) explored the biological activity of substituted 4-nitrosopyrazoles, hinting at the pharmaceutical applications of pyrazole derivatives through their potential antitumor effects (Volkova et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 (IF ON SKIN), P304 (IF INHALED), P305 (IF IN EYES), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists), P338 (Remove contact lenses if present and easy to do – continue rinsing), P340 (Remove person to fresh air and keep comfortable for breathing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

properties

IUPAC Name

trimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWKGNPLTIGCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Synthesis routes and methods

Procedure details

Into a 3 L 4-necked round-bottom flask under nitrogen was placed a solution of 3-nitro-1H-pyrazole (100 g, 884.37 mmol, 1.00 equiv.) in THF (1.5 L), followed by the addition of NaH (53 g, 1.32 mol, 1.50 equiv, 60% suspension) batchwise at 0° C. The resulting solution was stirred at 0° C. for 1 h. A solution of [2-(chloromethoxy)ethyl]trimethylsilane (117.4 g, 704.17 mmol, 1.20 equiv) in THF (500 mL) was then added dropwise with stirring at 0° C. The resulting solution was stirred at 25° C. for 1 h, quenched by the addition of EtOH (200 mL), concentrated under vacuum and diluted with 2 L of EtOAc. The resulting mixture was washed with 2×1 L of brine, dried (Na2SO4) and concentrated in vacuo. The residue was triturated with 200 mL of petroleum ether. The solids were collected by filtration and washed with petroleum ether (2×500 mL) to afford 125 g (52%) of 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole as a yellow solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
117.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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